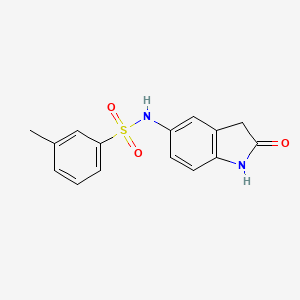

3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

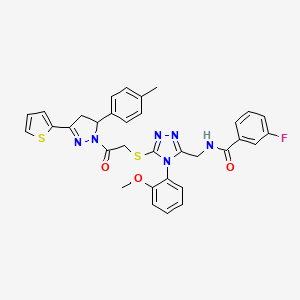

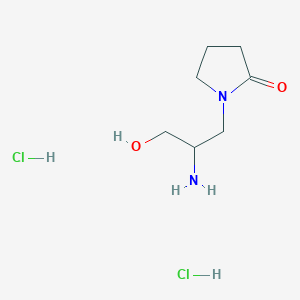

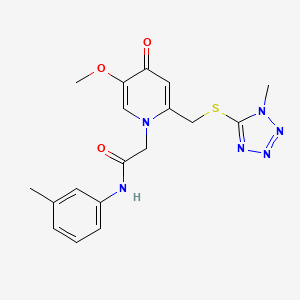

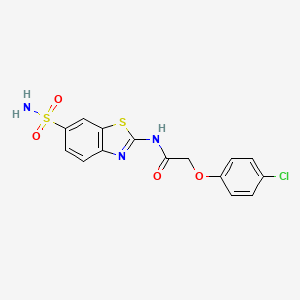

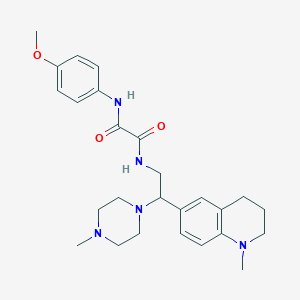

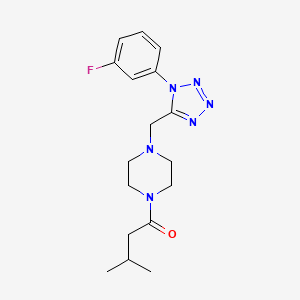

“3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as aminobenzenesulfonamides . It is an important heterocyclic compound having broad-spectrum biological activities .

Synthesis Analysis

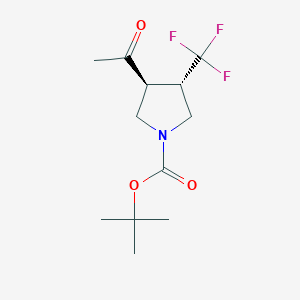

The synthesis of similar compounds has been reported in various studies. For instance, a study reported the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . Another study reported the synthesis of 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-ones via a catalyst-free Henry reaction of 3,5-dimethyl-4-nitroisoxazole and isatin .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, a study reported the IUPAC Standard InChI of a similar compound .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported in various studies. For instance, a study reported a photo-induced catalyst-free three-component reaction of N-(2-iodoaryl)acrylamide, sulfur dioxide, and hydrazine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported in various studies. For instance, a study reported that certain compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Aplicaciones Científicas De Investigación

Antitumor Agents

The compound has been investigated for its potential as an antitumor agent. Researchers synthesized novel derivatives, including (E)-N’-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides and (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N’-(2-oxoindolin-3-ylidene)acetohydrazides. These compounds demonstrated notable cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some compounds exhibited cytotoxicity equal to or even superior to the positive control PAC-1, the first procaspase-3 activating compound .

Cell Cycle Regulation

Compounds derived from this molecule have been studied for their effects on cell cycle progression. Representative compounds, such as 4f, 4h, 4n, 4o, and 4p, were found to accumulate U937 cells in the S phase, indicating their influence on cell cycle dynamics. Understanding these effects can provide insights into potential therapeutic strategies for controlling abnormal cell proliferation .

Apoptosis Induction

Apoptosis, or programmed cell death, plays a crucial role in maintaining tissue homeostasis. Several compounds based on this structure have been evaluated for their ability to induce apoptosis. Notably, compound 4o demonstrated three- to five-fold greater cytotoxicity than PAC-1 in the tested cancer cell lines. Further research aims to harness these apoptotic pathways for targeted cancer therapy .

Caspase Activation

Caspases, a group of cysteine proteases, regulate apoptotic pathways. Among them, caspase-3 serves as the executioner caspase. The compound’s impact on caspase activation has been explored, emphasizing its potential as a template for designing novel anticancer agents. Targeting caspases remains a promising avenue for drug development .

Anticancer Drug Design

Given the compound’s cytotoxicity and apoptotic effects, it serves as a valuable starting point for designing new anticancer drugs. Researchers continue to explore modifications and structural variations to enhance its potency and specificity against cancer cells .

Further Development

Compound 4o, with its remarkable cytotoxicity, warrants further investigation. Scientists aim to optimize its properties, improve selectivity, and explore combination therapies. Collaborative efforts across disciplines will drive the development of innovative treatments based on this scaffold .

Mecanismo De Acción

Target of Action

The compound 3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, also known as 3-methyl-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways

Pharmacokinetics

The optimization and hybridization strategies used in the design of new compounds can help overcome many side effects and pharmacokinetics problems associated with the use of classical ones . This suggests that this compound may have favorable ADME properties that enhance its bioavailability.

Result of Action

One study found that a compound from a series of designed 2-oxindole conjugates showed promising antiproliferative effects against most of the 60 cell lines tested

Action Environment

The design of new compounds often takes into account the influence of environmental factors to enhance their effectiveness . This suggests that environmental factors may play a role in the action of this compound.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-10-3-2-4-13(7-10)21(19,20)17-12-5-6-14-11(8-12)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSANFWIDDMBVQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2788940.png)

![N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride](/img/no-structure.png)

![3-(3,4-dimethoxyphenyl)-9-(furan-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2788959.png)

![3-(5-(furan-2-yl)isoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2788961.png)